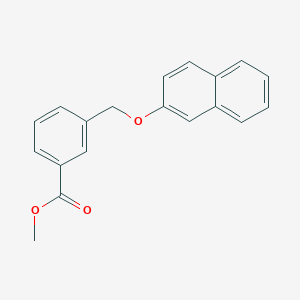

Methyl 3-((naphthalen-2-yloxy)methyl)benzoate

Description

Methyl 3-((naphthalen-2-yloxy)methyl)benzoate is a benzoate ester derivative featuring a naphthalen-2-yloxymethyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₉H₁₆O₃, with a calculated molar mass of 292.33 g/mol. Structurally, it combines a methyl benzoate core with a naphthalene moiety linked via an ether bond and a methylene bridge. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials .

The presence of the naphthalene group introduces steric bulk and aromaticity, which may influence reactivity and intermolecular interactions. Its synthesis typically involves alkylation reactions using methyl 3-(bromomethyl)benzoate as a precursor, reacting with 2-naphthol under basic conditions .

Properties

IUPAC Name |

methyl 3-(naphthalen-2-yloxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-21-19(20)17-8-4-5-14(11-17)13-22-18-10-9-15-6-2-3-7-16(15)12-18/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMSSHBVXNZSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((naphthalen-2-yloxy)methyl)benzoate typically involves the reaction of 3-hydroxybenzoic acid with naphthalen-2-ylmethanol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((naphthalen-2-yloxy)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: 3-((naphthalen-2-yloxy)methyl)benzoic acid.

Reduction: 3-((naphthalen-2-yloxy)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Introduction to Methyl 3-((naphthalen-2-yloxy)methyl)benzoate

This compound is an organic compound with the chemical formula and CAS number 438464-66-5. This compound belongs to the benzoate class and features a naphthalene moiety linked via a methylene bridge to a benzoate group. Its unique structural characteristics make it a subject of interest in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Structural Features

The compound's structure includes two aromatic rings, which contribute to its stability and potential reactivity. The presence of both naphthalene and benzoate groups enhances its chemical properties, making it suitable for diverse applications in synthetic organic chemistry.

Applications in Scientific Research

This compound has potential applications across several fields:

Medicinal Chemistry

Research has indicated that compounds with similar structures may interact with biological targets, such as enzymes and receptors. For instance, studies on related compounds have shown interactions with cyclooxygenase enzymes, suggesting that this compound might also exhibit similar enzyme modulation effects.

Agricultural Chemistry

The compound exhibits potential antimicrobial properties, making it a candidate for use as a pesticide or fungicide. Its efficacy in controlling plant pathogens could be explored further through laboratory and field trials.

Potential Benefits:

- Targeted Pest Control : Its unique structure may allow for specific targeting of pests without affecting beneficial organisms.

- Reduced Environmental Impact : As a synthetic organic compound, it could be designed to degrade more readily than conventional pesticides.

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its dual aromatic system may enhance stability and reactivity compared to simpler compounds like methyl benzoate.

Comparative Analysis Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Benzoate | Simple ester with a methyl group | Commonly used as a solvent and fragrance |

| Naphthalene | Polycyclic aromatic hydrocarbon | Known for use in mothballs |

| Naphthyl Acetic Acid | Contains naphthalene ring and acetic acid | Exhibits plant growth regulatory properties |

| Benzyl Salicylate | Ester of salicylic acid | Known for use in cosmetics and fragrances |

Mechanism of Action

The mechanism of action of Methyl 3-((naphthalen-2-yloxy)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ in substituent type, position, and functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Properties

Key Observations :

- Naphthalen-2-yl benzoate (C₁₇H₁₂O₂) lacks the methylene bridge, resulting in a direct ester linkage to naphthalene. This reduces steric hindrance compared to the target compound .

- Methyl 3-methoxybenzoate (C₉H₁₀O₃) substitutes the naphthyloxymethyl group with a smaller methoxy group, significantly lowering molar mass and altering electronic properties .

Key Observations :

Biological Activity

Methyl 3-((naphthalen-2-yloxy)methyl)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and naphthalene. Its chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic microorganisms, suggesting potential applications in treating infections caused by bacteria and fungi.

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The binding alters enzyme activity or receptor signaling pathways, leading to various biological responses. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby disrupting their growth and survival.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains. The results showed a significant reduction in bacterial growth at specific concentrations, indicating its potential as a therapeutic agent in combating bacterial infections.

Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of related compounds, which may provide insights into the biological activity of this compound. It was found that compounds with similar naphthalene moieties effectively modulated inflammatory pathways in microglial cells, suggesting that this compound could also exhibit similar effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Properties |

|---|---|---|---|

| Methyl 3-((naphthalen-1-yloxy)methyl)benzoate | Structure | Antimicrobial | Different naphthalene substitution affects potency |

| Methyl 4-((naphthalen-2-yloxy)methyl)benzoate | Structure | Moderate antifungal | Variability in substitution position alters activity |

| Ethyl 3-((naphthalen-2-yloxy)methyl)benzoate | Structure | Antifungal | Ethyl group enhances solubility |

This table summarizes the comparative biological activities of this compound with similar compounds. The structural differences significantly impact their biological efficacy and applications.

Research Findings

Recent studies have highlighted the potential of this compound as a precursor for developing new pharmaceutical agents. Its unique structural features contribute to its biological activity, making it a candidate for further research in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.